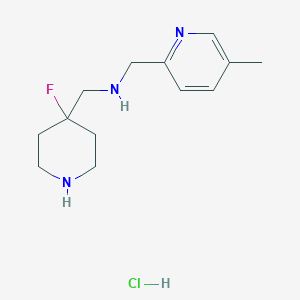
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H23Cl3FN3 and a molecular weight of 346.70 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride involves several steps. The synthetic route typically includes the reaction of 4-fluoropiperidine with 5-methyl-2-pyridinemethanamine under specific reaction conditions to form the desired product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives. Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives. Substitution reactions may involve the use of nucleophiles such as halides or amines, leading to the formation of substituted derivatives .
Applications De Recherche Scientifique
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used as a tool for studying various biological processes and pathways. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of 1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride can be compared with other similar compounds, such as 1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine and 1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine trihydrochloride. These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications .
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research .
Propriétés
Formule moléculaire |
C13H21ClFN3 |
|---|---|
Poids moléculaire |
273.78 g/mol |
Nom IUPAC |
N-[(4-fluoropiperidin-4-yl)methyl]-1-(5-methylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H20FN3.ClH/c1-11-2-3-12(17-8-11)9-16-10-13(14)4-6-15-7-5-13;/h2-3,8,15-16H,4-7,9-10H2,1H3;1H |
Clé InChI |
AAQLJHAHXQOZEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)CNCC2(CCNCC2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


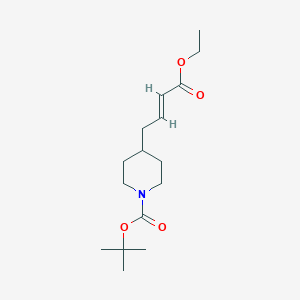
![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12944872.png)
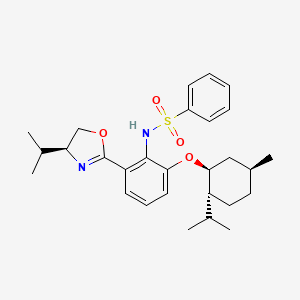
![tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944884.png)
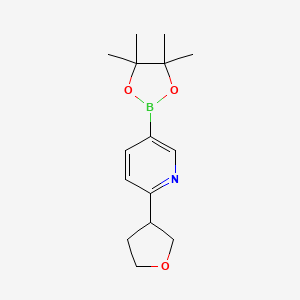
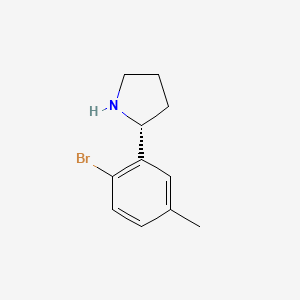

![(Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12944909.png)
![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
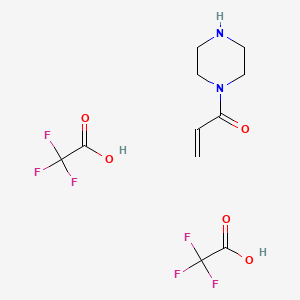
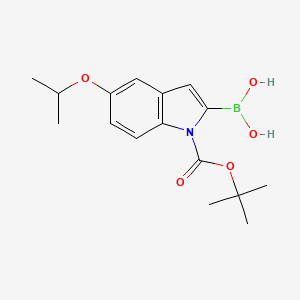
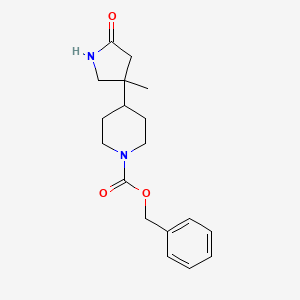

![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)
